molecular formula C9H5BrFNO B13691523 3-Bromo-5-(3-fluorophenyl)isoxazole

3-Bromo-5-(3-fluorophenyl)isoxazole

Katalognummer: B13691523
Molekulargewicht: 242.04 g/mol
InChI-Schlüssel: JHMLJLMCJUAVHF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Bromo-5-(3-fluorophenyl)isoxazole is a heterocyclic compound that contains both bromine and fluorine atoms. It is part of the isoxazole family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of both bromine and fluorine atoms in the molecule makes it a valuable intermediate in organic synthesis and pharmaceutical research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-(3-fluorophenyl)isoxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-fluorobenzonitrile with bromine in the presence of a base to form the desired isoxazole ring . The reaction conditions often include the use of solvents such as dichloromethane and catalysts like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for pharmaceutical applications .

Analyse Chemischer Reaktionen

Types of Reactions

3-Bromo-5-(3-fluorophenyl)isoxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions include various substituted isoxazoles, which can be further functionalized for specific applications in medicinal chemistry .

Wissenschaftliche Forschungsanwendungen

3-Bromo-5-(3-fluorophenyl)isoxazole has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 3-Bromo-5-(3-fluorophenyl)isoxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the derivatives formed from the compound .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-Bromo-5-(4-fluorophenyl)isoxazole
  • 4-Bromo-5-(4-fluorophenyl)isoxazole
  • 4-Bromo-5-(2,4-difluorophenyl)isoxazole
  • 5-(Bromomethyl)-3-(4-fluorophenyl)isoxazole

Uniqueness

3-Bromo-5-(3-fluorophenyl)isoxazole is unique due to the specific positioning of the fluorine atom on the phenyl ring, which can influence its reactivity and biological activity. This unique structure allows for the exploration of different chemical and biological properties compared to its analogs .

Eigenschaften

Molekularformel

C9H5BrFNO

Molekulargewicht

242.04 g/mol

IUPAC-Name

3-bromo-5-(3-fluorophenyl)-1,2-oxazole

InChI

InChI=1S/C9H5BrFNO/c10-9-5-8(13-12-9)6-2-1-3-7(11)4-6/h1-5H

InChI-Schlüssel

JHMLJLMCJUAVHF-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC(=C1)F)C2=CC(=NO2)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.